Planar Ground-State Conformation Versus Non-Planar 2,6-Isomer: A Gas-Phase Electron Diffraction Study
A direct head-to-head gas-phase electron diffraction (GED) and computational study revealed that 3,5-difluoronitrobenzene (3,5-DFNB) possesses a planar C₂ᵥ symmetric structure, whereas the isomeric 2,6-difluoronitrobenzene (2,6-DFNB) adopts a nonplanar conformation with a nitro group torsional angle of 53.8(14)° out of the ring plane [1]. Consequently, the barrier to internal rotation of the nitro group (V₉₀) for 3,5-DFNB is 10 ± 4 kJ/mol—substantially lower than predicted by quantum chemical calculations and fundamentally different from the dynamic behavior of 2,6-DFNB, which exhibits a two-barrier potential (V₀ = 16.5 ± 1.5 kJ/mol, V₉₀ = 2.2 ± 0.5 kJ/mol) [1]. Key bond lengths also differ, such as r(C–N) of 1.489(6) Å for 3,5-DFNB versus 1.469(7) Å for 2,6-DFNB [1].
| Evidence Dimension | Ground-state planarity and nitro group rotational barrier |
|---|---|
| Target Compound Data | Planar structure (C₂ᵥ symmetry); r(C–N) = 1.489(6) Å; V₉₀ = 10 ± 4 kJ/mol |
| Comparator Or Baseline | 2,6-difluoronitrobenzene (nonplanar, C₂ symmetry); r(C–N) = 1.469(7) Å; torsional angle φ(C–N) = 53.8(14)°; V₀ = 16.5 ± 1.5 kJ/mol, V₉₀ = 2.2 ± 0.5 kJ/mol |
| Quantified Difference | Fundamental conformational difference: planar vs. 53.8° twist; ∆V₉₀ ≈ +7.8 kJ/mol for 3,5-DFNB relative to 2,6-DFNB's V₉₀ barrier |
| Conditions | Gas-phase electron diffraction (GED) with refinements using MP2 ab initio and B3LYP density functional calculations; anharmonic vibrational corrections applied. |
Why This Matters
The planar structure of 3,5-DFNB ensures maximal π-orbital overlap between the nitro group and the aromatic ring, leading to a different electronic activation pattern for nucleophilic aromatic substitution than the twisted 2,6-isomer, directly influencing synthetic route design and regioselectivity.
- [1] Dorofeeva OV, Ferenets AV, Karasev NM, Vilkov LV, Oberhammer H. Molecular Structure, Conformation, and Potential to Internal Rotation of 2,6- and 3,5-Difluoronitrobenzene Studied by Gas-Phase Electron Diffraction and Quantum Chemical Calculations. J Phys Chem A. 2008 Jun 5;112(22):5002-9. doi: 10.1021/jp800941z. View Source
